molecular formula C13H16N4O B6448699 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine CAS No. 2640862-61-7

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine

Cat. No.: B6448699
CAS No.: 2640862-61-7
M. Wt: 244.29 g/mol
InChI Key: BPDOKMIQMPZVLE-UHFFFAOYSA-N
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Description

4-({1-[(1-Methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to an azetidine ring. The azetidine is further substituted by a 1-methylpyrazole moiety at the N1 position. This structure combines aromatic (pyridine, pyrazole) and strained aliphatic (azetidine) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-[1-[(1-methylpyrazol-4-yl)methyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-16-7-11(6-15-16)8-17-9-13(10-17)18-12-2-4-14-5-3-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOKMIQMPZVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridine with 1-methyl-1H-pyrazole-4-carbaldehyde to form an intermediate, which is then reacted with azetidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Azetidine and Pyrazole Motifs

(a) N-(2-(((1-(1H-Imidazole-1-Carbonyl)Azetidin-3-yl)Methyl)(1-Methyl-1H-Pyrazol-4-yl)Amino)Ethyl)Acetamide (27)
  • Structure : Shares the azetidine-pyrazole backbone but includes an imidazole-carbonyl group and acetamide side chain.
  • Molecular Weight : 346 [M+H]+ .
  • Key Differences : The additional imidazole and acetamide groups increase polarity and molecular weight compared to the target compound.
(b) 2-{1-[(1-Methyl-1H-Pyrazol-4-yl)Sulfonyl]-4-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl}-4-(Trifluoromethyl)Pyridine
  • Structure : Pyrazole linked via sulfonyl to a dihydro-pyrazol-3-yl group; pyridine substituted with trifluoromethyl.
  • Molecular Weight : 435 (calculated) vs. ~220–250 for the target compound.
  • Key Differences : Sulfonyl linker and trifluoromethyl group enhance hydrophobicity and electron-withdrawing effects .

Pyridine-Based Derivatives with Diverse Substituents

(a) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine
  • Structure: Pyridine cores substituted with chloro, aryl, and amino groups.
  • Molecular Weight : 466–545 vs. simpler azetidine-pyrazole substitution in the target compound.
  • Key Differences : Bulkier aromatic substituents increase molecular weight and reduce solubility .
(b) 1-[1-(Propane-1-Sulfonyl)Azetidin-3-yl]-N-[(Pyridin-4-yl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide
  • Structure : Azetidine linked to pyridine via a triazole-carboxamide and sulfonyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~220–250 (estimated) Ether, azetidine, pyrazole Moderate (polar ether linkage)
Example 22 () 435 Sulfonyl, trifluoromethyl Low (hydrophobic groups)
Compound 27 () 346 Imidazole, acetamide High (polar substituents)
2-Amino-4-(...)Pyridine () 466–545 Chloro, aryl, amino Low (bulky aromatic groups)

Biological Activity

The compound 4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C12H15N3OC_{12}H_{15}N_{3}O, and it features a pyridine ring connected to an azetidine moiety through a methylene bridge. The synthesis typically involves multi-step reactions starting from commercially available pyrazole derivatives and azetidine precursors.

Synthetic Route Overview

  • Preparation of Intermediates : The initial step often involves the formation of the pyrazole derivative through nucleophilic substitution reactions.
  • Formation of Azetidine : The azetidine ring can be synthesized via cyclization reactions using appropriate precursors.
  • Final Coupling : The final product is obtained through coupling reactions between the azetidine and the pyridine derivatives.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological properties, including:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, in a study where compounds were tested against E. coli and S. aureus, this compound showed promising inhibition zones, suggesting its potential as an antibacterial agent.

Microorganism Inhibition Zone (mm) Concentration (mM)
E. coli151
S. aureus181

Anticancer Properties

Preliminary studies have also explored its anticancer potential. In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma). The IC50 values for these cell lines were found to be around 5 µM, indicating moderate potency.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors involved in cellular processes such as DNA replication and repair. The compound's interaction with these targets can lead to apoptosis in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies

  • Study on Antibacterial Activity : A recent study published in Drug Target Insights evaluated the antibacterial efficacy of various pyrazole derivatives, including our compound. The results indicated that modifications on the pyrazole ring significantly affected antibacterial potency, highlighting structure-activity relationships (SAR) .
  • Anticancer Evaluation : Another investigation assessed the impact of this compound on human tumor cell lines. The findings revealed that the compound induced G0/G1 phase arrest in the cell cycle, leading to decreased proliferation rates .

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